4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . A facile and efficient method was investigated for the synthesis of different quinoxalines by the reaction of o-phenylene diamine and 2-bromoacetophenones . This procedure was carried out in ethanol under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is complex and varies based on the specific derivative . For instance, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed significant inhibition activity in certain strains .Chemical Reactions Analysis
Quinoxalines undergo various chemical reactions. For instance, they can undergo diazotization, nitration, oxidation, and substitution reactions . The specific reactions that “this compound” undergoes would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide has a MIC value of 0.12 µg/mL in S. pneumonia (bacterial strain) and 0.24 µg/mL in Aspergillus fumigatus (fungal strain) .Aplicaciones Científicas De Investigación
Therapeutic Potential in Disease Treatment
Compounds related to 4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide have been studied for their potential therapeutic applications. For instance, some derivatives have been evaluated for their anticancer activity against various cancer cell lines, demonstrating promising in vitro cytotoxic activity (Ghorab et al., 2007; Makhaeva et al., 2020). Additionally, some benzenesulfonamide derivatives have shown radioprotective activity in vivo, highlighting their potential in protecting against radiation-induced damage (Ghorab et al., 2008).
Synthesis and Structural Analysis
The synthesis of novel chemical structures incorporating the benzenesulfonamide moiety has been a focus of research to explore new therapeutic agents. Techniques have been developed for creating novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety, employing various synthetic routes to achieve high yields and specific properties (Ghorab et al., 2007; Alavi et al., 2017). These synthetic methodologies not only expand the chemical library of benzenesulfonamide derivatives but also contribute to the understanding of their structural properties and potential applications.
Antimicrobial and Anticancer Activities
Research has also focused on the antimicrobial and anticancer activities of quinoline and benzenesulfonamide derivatives. These compounds have been synthesized and evaluated for their activity against bacterial strains and cancer cell lines, showing significant potential as antimicrobial and anticancer agents (Alavi et al., 2017; Motavallizadeh et al., 2014). These findings underline the potential of benzenesulfonamide derivatives in developing new treatments for bacterial infections and cancer.
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide” and other quinoxaline derivatives could include further exploration of their pharmacological properties and potential applications . This could involve the synthesis of new derivatives, investigation of their mechanisms of action, and evaluation of their efficacy in preclinical and clinical studies.
Propiedades
IUPAC Name |
4-methoxy-N-[3-(4-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-15-7-9-16(10-8-15)23-21-22(25-20-6-4-3-5-19(20)24-21)26-30(27,28)18-13-11-17(29-2)12-14-18/h3-14H,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDWTYFPDABNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.